molecular formula C8H6FIO3 B12852987 Methyl 3-fluoro-4-iodo-2-hydroxybenzoate

Methyl 3-fluoro-4-iodo-2-hydroxybenzoate

Katalognummer: B12852987
Molekulargewicht: 296.03 g/mol
InChI-Schlüssel: QTVAYRMDYNGCET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-fluoro-4-iodo-2-hydroxybenzoate is an organic compound with the molecular formula C8H6FIO3 and a molecular weight of 296.03 g/mol . This compound is characterized by the presence of fluorine, iodine, and hydroxyl groups attached to a benzoate ester, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-4-iodo-2-hydroxybenzoate typically involves the esterification of 3-fluoro-4-iodo-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification reactions using optimized conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-fluoro-4-iodo-2-hydroxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the ester group can be reduced to an alcohol.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki and Stille couplings, where the iodine atom is replaced by a different substituent.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Coupling Reactions: Palladium catalysts are typically used in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Wissenschaftliche Forschungsanwendungen

Methyl 3-fluoro-4-iodo-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biomolecules for studying their functions.

    Medicine: It may be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 3-fluoro-4-iodo-2-hydroxybenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the hydroxyl group can form hydrogen bonds, and the iodine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to different targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 3-fluoro-4-iodo-2-hydroxybenzoate is unique due to the presence of both fluorine and iodine atoms on the aromatic ring. This combination of substituents can significantly influence the compound’s chemical reactivity and physical properties, making it a valuable intermediate in various synthetic applications.

Eigenschaften

Molekularformel

C8H6FIO3

Molekulargewicht

296.03 g/mol

IUPAC-Name

methyl 3-fluoro-2-hydroxy-4-iodobenzoate

InChI

InChI=1S/C8H6FIO3/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3,11H,1H3

InChI-Schlüssel

QTVAYRMDYNGCET-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C(=C(C=C1)I)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.